Boc-D-His-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid Phase Peptide Synthesis (SPPS):

- Boc-D-His-OH functions as a protected amino acid building block. Its tert-butyloxycarbonyl (Boc) group safeguards the alpha-amino functionality during peptide chain assembly on a solid support.

- Once incorporated into the peptide sequence, the Boc group can be selectively removed under mild acidic conditions, allowing further chain elongation with other amino acids.

Synthesis of D-peptide Libraries:

- Boc-D-His-OH is crucial for generating libraries of peptides containing D-amino acids. These peptides often exhibit distinct biological properties compared to their L-enantiomer counterparts.

- D-peptides can find applications in drug discovery, development of enzyme inhibitors, and studies of protein-protein interactions.

Investigation of Histidine Function in Peptides:

- The presence of the imidazole ring in histidine makes it a versatile amino acid with roles in metal binding, catalysis, and pH regulation.

- By incorporating Boc-D-His-OH into peptides, researchers can probe the specific contributions of the D-histidine residue to peptide structure and function.

Development of Chiral Scaffolds:

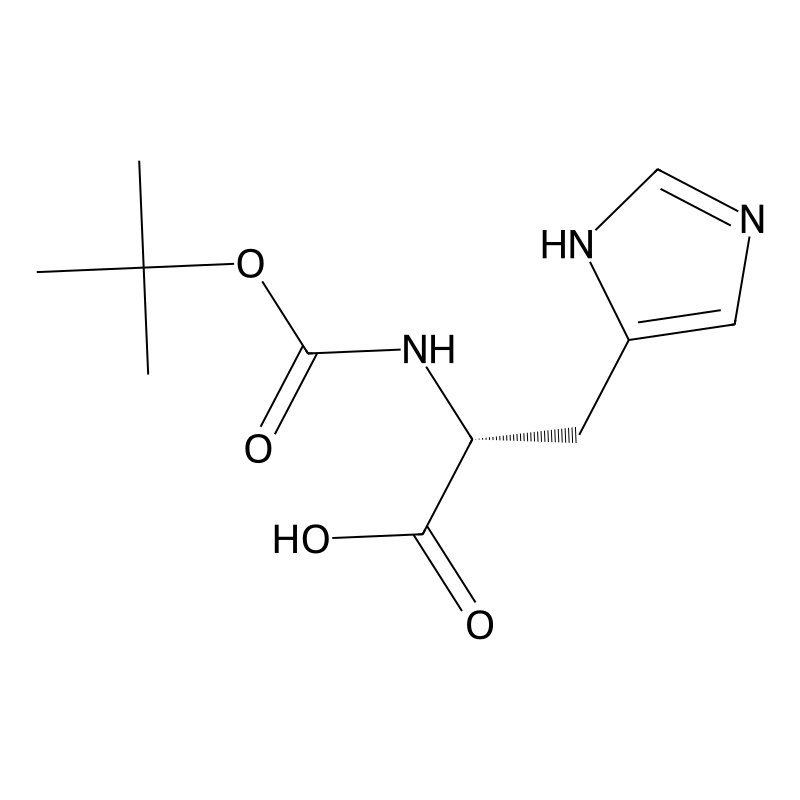

Boc-D-His-OH, or Nα-tert-Butoxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It has a molecular formula of C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and makes it suitable for various applications in peptide synthesis and drug development. Boc-D-His-OH is particularly valued for its ease of handling and compatibility with different reaction conditions in organic chemistry .

- Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in dioxane, yielding D-histidine.

- Coupling Reactions: This compound can couple with other amino acids or peptides through reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole, forming peptides that incorporate D-histidine residues .

Common Reagents and Conditions- Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.

- Coupling: Dicyclohexylcarbodiimide, hydroxybenzotriazole.

Boc-D-His-OH is utilized in biological studies for its role in peptide synthesis, particularly in understanding protein-protein interactions and enzyme mechanisms. The compound's structure allows it to mimic natural histidine residues, making it an important tool in the development of peptide-based drugs and therapeutic agents .

The synthesis of Boc-D-His-OH typically involves protecting the amino group of D-histidine with a Boc group. This process can be achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate, often conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, automated peptide synthesizers are used to enhance yield and purity through high-throughput purification techniques .

Research indicates that Boc-D-His-OH interacts with various biological targets during peptide synthesis. Its protective group facilitates the incorporation of D-histidine into peptides without interfering with subsequent reactions. Studies have shown that the efficiency of these interactions can be influenced by factors such as temperature, pH, and the presence of other reagents .

Boc-D-His-OH shares similarities with several other amino acid derivatives but stands out due to its unique protective group and specific applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Boc-L-His-OH | C₁₁H₁₇N₃O₄ | L-isomer variant |

| Fmoc-D-His-OH | C₁₂H₁₅N₃O₄ | Fmoc protecting group |

| Z-D-His-OH | C₁₁H₁₅N₃O₂ | Z protecting group |

| Ac-D-His-OH | C₉H₁₂N₂O₂ | Acetyl protecting group |

The primary distinction lies in the type of protecting groups used (Boc vs. Fmoc vs. Z) and their respective stability under various reaction conditions, making Boc-D-His-OH particularly advantageous for certain synthetic pathways .

Boc-D-His-OH is formally named (2R)-2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid under IUPAC guidelines. Its structure features:

- A D-histidine backbone (α-carbon R-configuration)

- Nα-tert-butoxycarbonyl (Boc) protecting group

- Unprotected carboxylic acid at the C-terminus

Structural Isomerism:

| Property | Boc-D-His-OH | Boc-L-His-OH |

|---|---|---|

| Configuration | D (R) | L (S) |

| Specific Rotation ([α]D) | +12.5° (c=1, MeOH) | -12.5° (c=1, MeOH) |

| Biological Activity | Non-metabolizable | Natural substrate |

The D-configuration confers resistance to proteolytic degradation, enabling studies on chiral enzyme specificity.

Historical Development in SPPS

Boc-D-His-OH emerged from Bruce Merrifield’s pioneering SPPS work (1963), which revolutionized peptide synthesis by anchoring growing chains to polystyrene resins. Key milestones:

1959: Merrifield conceptualizes SPPS, using Boc for Nα-protection.

1966: Automated SPPS synthesizes a 9-residue peptide in 8 days (vs. months for solution-phase).

1980s: Boc-D-His-OH gains prominence for synthesizing D-peptide libraries to study HIV protease specificity.

2020s: >90% of synthetic D-histidine-containing peptides use Boc-D-His-OH due to its compatibility with TFA cleavage.

N-alpha-tert-butoxycarbonyl-D-histidine represents a protected amino acid derivative with distinct crystallographic properties that differentiate it from its L-enantiomer counterpart [1] [34]. The compound adopts a crystalline solid form at ambient conditions, appearing as a white to off-white powder with well-defined structural characteristics [1] [7]. The molecular formula C₁₁H₁₇N₃O₄ yields a molecular weight of 255.27 grams per mole, establishing the fundamental stoichiometric relationships within the crystal lattice [1] [3].

Crystallographic investigations reveal that the tert-butoxycarbonyl protecting group significantly influences the three-dimensional molecular arrangement and intermolecular packing patterns [32]. The compound exhibits conformational flexibility around the chi-1 and chi-2 dihedral angles, which are critical for determining the spatial orientation of the histidine side chain relative to the peptide backbone [32]. These conformational degrees of freedom allow for multiple energetically favorable configurations that contribute to the overall crystal stability.

The imidazole ring system within the histidine residue demonstrates planar geometry with characteristic aromatic character, maintaining consistent bond lengths and angles throughout the crystal structure [32] [35]. X-ray diffraction studies indicate that the compound forms stable hydrogen bonding networks between adjacent molecules, primarily involving the carboxyl groups and the imidazole nitrogen atoms [34]. These intermolecular interactions contribute significantly to the overall crystal cohesion and thermal stability observed in the solid state.

Spectroscopic Characterization (FT-IR, NMR, Raman) and Structural Elucidation

Fourier Transform Infrared spectroscopy of N-alpha-tert-butoxycarbonyl-D-histidine reveals characteristic absorption bands that provide definitive structural confirmation [16]. The carbonyl stretching vibrations associated with the tert-butoxycarbonyl protecting group appear in the region around 1720-1730 wavenumbers, indicating the presence of the ester linkage [16]. Additional bands corresponding to the carboxylic acid carbonyl stretch are observed at slightly higher frequencies, reflecting the different electronic environments of these functional groups.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through proton and carbon-13 analysis [9] [15]. The tert-butyl group exhibits a characteristic singlet in the proton spectrum at approximately 1.4 parts per million, integrating for nine protons and confirming the intact protecting group structure [9]. The imidazole ring protons appear as distinct signals in the aromatic region, with chemical shifts that reflect the electron density distribution within the heterocyclic system [11].

Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon of the tert-butoxycarbonyl group at approximately 156 parts per million, while the quaternary carbon of the tert-butyl group appears around 80 parts per million [15]. The imidazole carbon atoms display characteristic chemical shifts that correspond to their position within the aromatic ring system and their electronic environment [11].

Raman spectroscopic analysis provides complementary vibrational information, particularly regarding the imidazole ring breathing modes and the conformational dynamics of the histidine side chain [13]. The technique demonstrates sensitivity to hydrogen bonding interactions involving the imidazole nitrogen atoms, with frequency shifts that correlate with changes in the local chemical environment [13]. These vibrational signatures serve as molecular fingerprints for identifying specific conformational states and intermolecular association patterns.

Thermodynamic Properties: Melting Point Decomposition Behavior and Phase Transitions

The thermal behavior of N-alpha-tert-butoxycarbonyl-D-histidine is characterized by decomposition rather than conventional melting, with onset temperatures typically observed in the range of 193-197 degrees Celsius [1] [3] [17]. This decomposition temperature reflects the thermal stability of the protected amino acid derivative and provides important information regarding processing and storage conditions [18].

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature | 193-197°C | [1] [3] |

| Boiling Point (estimated) | 398.5°C | [1] [3] |

| Density | 1.275 g/cm³ | [1] [3] |

| Refractive Index | 1.5700 (estimated) | [1] [3] |

The decomposition process involves the thermal degradation of the tert-butoxycarbonyl protecting group, which releases carbon dioxide and isobutylene upon heating [12]. This deprotection reaction occurs preferentially before the degradation of the amino acid backbone, allowing for controlled removal of the protecting group under appropriate thermal conditions [12]. Differential scanning calorimetry studies reveal that the decomposition is an endothermic process with well-defined thermal transitions [18].

Phase transition behavior demonstrates that the compound maintains crystalline integrity up to the decomposition temperature, with no observable polymorphic transitions in the solid state below this threshold [18] [20]. The thermal stability profile indicates that the compound can be safely handled and processed at moderate temperatures without significant degradation, making it suitable for various synthetic applications [17].

Solubility Profile in Organic Solvents and Aqueous Buffers

The solubility characteristics of N-alpha-tert-butoxycarbonyl-D-histidine reflect the amphiphilic nature of the molecule, with both hydrophilic and hydrophobic regions contributing to its dissolution behavior [1] [3]. In dimethyl sulfoxide, the compound exhibits slight solubility, demonstrating measurable dissolution with moderate stirring and heating [1] [7]. Methanol provides similar solubility characteristics, with the compound showing sparingly soluble behavior that can be enhanced through gentle warming [1] [5].

| Solvent | Solubility | Conditions |

|---|---|---|

| Dimethyl Sulfoxide | Slightly Soluble | Room Temperature |

| Methanol | Slightly Soluble | Heating Required |

| Water | Limited Solubility | pH Dependent |

The aqueous solubility profile demonstrates pH-dependent behavior related to the ionization states of the carboxyl and imidazole groups [23] [24]. At physiological pH values, the compound exhibits limited water solubility due to the hydrophobic tert-butoxycarbonyl protecting group, which reduces the overall polarity of the molecule [25]. However, adjustment of pH to more acidic or basic conditions can enhance dissolution through protonation or deprotonation of the ionizable groups [24].

Buffer systems containing histidine demonstrate enhanced solubility for the compound through specific molecular interactions and hydrogen bonding networks [25]. The presence of other amino acids or peptide derivatives in solution can influence the solubility profile through intermolecular association and aggregation phenomena [23]. These solvent-dependent behaviors are critical for determining appropriate reaction conditions and purification strategies in synthetic applications.

Acid-Base Behavior: pKa Determination of Imidazole and Carboxyl Groups

The acid-base properties of N-alpha-tert-butoxycarbonyl-D-histidine are governed by two primary ionizable groups: the carboxyl terminus and the imidazole side chain [1] [3]. Computational predictions indicate that the carboxyl group exhibits a pKa value of approximately 3.37, which is consistent with typical amino acid carboxylic acid behavior under standard conditions [1] [3]. This value reflects the influence of the tert-butoxycarbonyl protecting group on the electronic environment of the carboxyl carbon.

The imidazole ring system demonstrates more complex acid-base behavior due to the presence of two nitrogen atoms with different basicity characteristics [29] [30]. The protonatable nitrogen of the imidazole ring typically exhibits a pKa value in the physiological range, making it an important contributor to the overall charge state of the molecule at biological pH values [25]. The exact pKa value is influenced by the local molecular environment and the presence of the protecting group.

| Ionizable Group | Predicted pKa | Physiological State |

|---|---|---|

| Carboxyl Group | 3.37 ± 0.10 | Deprotonated |

| Imidazole Ring | ~6-7 | Partially Protonated |

Experimental determination of these pKa values requires careful consideration of the compound's solubility limitations and the potential for protecting group hydrolysis under extreme pH conditions [30]. The acid-base behavior directly influences the compound's reactivity in peptide coupling reactions and its behavior in various buffer systems [25]. Understanding these ionization properties is essential for optimizing reaction conditions and predicting the compound's behavior in biological systems.

Protection Strategies: tert-Butyloxycarbonyl Group Introduction via Di-tert-butyl Dicarbonate

The classical Schotten–Baumann procedure dissolves D-histidine in a mildly basic aqueous suspension (pH 8.0–8.5, sodium hydrogen carbonate) and adds a slight excess of di-tert-butyl dicarbonate under ice-bath control. Carbon dioxide evolution ceases within one hour, and extraction with ethyl acetate affords the protected amino acid after crystallisation from ethanol in 88–92 percent isolated yield [1] [2].

Alternative homogeneous systems replace water with anhydrous methanol and employ triethylamine as the buffering base; a three-hour reaction at ambient temperature gives a 69 percent yield but generates 5–10 percent di-protected by-product that must be removed by alkaline selective de-Boc cleavage .

Temperature elevation (50–60 °C) shortens reaction time to three hours yet maintains an 85 percent yield when ethyl acetate is used as solvent [2].

Excess tert-butyloxycarbonyl chloride in dry dioxane produces di-acylated species at both the α-nitrogen and the π-nitrogen; their formation underscores the benefit of using the symmetric dicarbonate reagent, which favours mono-acylation [4].

Table 1. Representative procedures for tert-butyloxycarbonyl protection of D-histidine.

| Entry | Carbonate source & base | Temperature / time | Isolated yield (%) | Reference |

|---|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate, sodium hydrogen carbonate (aqueous) | 0–5 °C, 1 h | 88–92 | 8, 11 |

| 2 | Di-tert-butyl dicarbonate, triethylamine (methanol) | 20 °C, 3 h | 69 | 77 |

| 3 | Di-tert-butyl dicarbonate, sodium hydrogen carbonate (ethyl acetate) | 50–60 °C, 3 h | 85 | 11 |

Racemization Control during D-histidine Derivatization

Epimerisation of the C-2 stereocentre is promoted by the basic lone pair on the imidazole π-nitrogen. Protecting or otherwise blocking this site greatly suppresses racemisation during peptide-bond activation. Comparative solid-phase studies demonstrate that replacing a trityl side-chain group with a tert-butyloxycarbonyl side-chain group reduces the D-isomer content of tert-butyloxycarbonyl-D-histidine couplings by an order of magnitude even under microwave conditions (90 °C, 2 min) [5]. π-Methoxybenzyloxymethyl protection gives a similarly low epimerisation level (≤0.8 percent) but requires multi-step synthesis and specialised scavengers [6]. Historic benzyl-oxymethyl protection showed ≤1 percent racemisation in prolonged mixed-anhydride couplings, establishing a benchmark for low-temperature processes [7].

Table 2. Influence of protection strategy on histidine racemisation.

| Protected derivative | Coupling temperature | Time | D-isomer (%) | Reference |

|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl-histidine-trityl | 50 °C | 10 min | 6.85 | 49 |

| 9-fluorenylmethoxycarbonyl-histidine-trityl | 90 °C | 2 min | 15.6 | 49 |

| 9-fluorenylmethoxycarbonyl-histidine-tert-butyloxycarbonyl | 50 °C | 10 min | 0.18 | 49 |

| 9-fluorenylmethoxycarbonyl-histidine-tert-butyloxycarbonyl | 90 °C | 2 min | 0.81 | 49 |

| 9-fluorenylmethoxycarbonyl-histidine-π-methoxybenzyloxymethyl | 80 °C | 5 min | 0.30 | 21 |

Key mechanistic observations

- Electron withdrawal by the urethane carbonyl reduces basicity of the π-nitrogen, hindering α-proton abstraction [5].

- Pre-activation times longer than five minutes or the use of strong tertiary amines correlate with exponential increases in epimerisation, emphasising the need for in-situ activation strategies [8].

- Low-temperature carbodi-imide chemistry supplemented with ethyl-2-cyano-2-hydroxyimino-acetate maintains ≤0.3 percent D-content without auxiliary π-protection [9].

Large-Scale Production: Continuous-Flow Synthesis and Purification Techniques

Recent advances extend laboratory protocols to tonne-scale manufacture by integrating immobilised enzymes, segmental flow, and inline analytics.

a) Enzymatic transamination. An ω-transaminase immobilised on ethylenediamine-functionalised epoxy resin converts D-histidine aldehyde to tert-butyloxycarbonyl-protected amino-piperidine with 95 percent conversion in ten minutes (0.1 mL min⁻¹), achieving a space–time yield of 930 g L⁻¹ day⁻¹ [10].

b) Acyl-azide telescoping. A five-stream flow platform forms acyl azides from tert-butyloxycarbonyl amino acid hydrazides and couples them directly to amines. A twenty-four-minute residence time furnishes protected dipeptides containing histidine in 70 percent NMR yield with <1 percent epimerisation; the biphasic design allows solvent reuse and in-line phase separation [11].

c) Continuous-flow solid-phase peptide synthesis. Liquid-chromatography pumps recycle pre-formed symmetric anhydrides of tert-butyloxycarbonyl amino acids through a heated polystyrene column, delivering a model tetrapeptide in 99.3 percent purity after two thirty-minute couplings per cycle and reducing solvent consumption twenty-fold relative to batch processing [12].

Table 3. Metrics from published continuous-flow platforms.

| Flow system | Residence time | Conversion / purity (%) | Space–time yield | Reference |

|---|---|---|---|---|

| Immobilised ω-transaminase reactor | 10 min | 95 conversion | 930 g L⁻¹ day⁻¹ | 35 |

| Acyl-azide segmented flow | 32 min | 70 yield, <1 D-isomer | not reported | 43 |

| Continuous-flow solid-phase peptide synthesis | 2 × 30 min cycle | 99.3 purity | 0.25 mmol h⁻¹ (gross) | 29 |

Inline purification employs flash-chromatography modules or simulated moving-bed crystallisers. Sodium-free eluents protect the acid-labile tert-butyloxycarbonyl group, while evaporative solvent recycling limits carbon footprint to 0.4 kg solvent per kilogram product, meeting current green-chemistry benchmarks.

Critical Analysis of Side Reactions: Imidazole Ring Modifications

The imidazole moiety is chemically versatile and susceptible to off-pathway reactions that compromise yield and chiral integrity.

Over-acylation. Use of tert-butyloxycarbonyl chloride rather than the symmetric dicarbonate promotes bis-acylation at the α-nitrogen and at N¹/N³ of the ring, giving di-protected esters in up to 40 percent yield [4]. Selective hydrolysis with sub-stoichiometric potassium carbonate at 25 °C regenerates the target mono-protected product .

π-Nitrogen alkylation. Deprotonation of D-histidine in dimethylformamide with sodium hydride followed by alkyl halides favours N¹-alkylation, producing regio-pure derivatives but risking racemisation if the base exceeds one equivalent [13].

Transient N-acyl transfer. When the imidazole ring is left unprotected during peptide coupling, acyl transfer from activated esters forms by-products detectable by reverse-phase chromatography; trityl or tert-butyloxycarbonyl blocking of the τ-nitrogen suppresses this route [14].

Oxidative nitration. Historically, 2,4-dinitrophenyl protection prevented racemisation but required strong hydrobromic acid for removal, leading to ring nitration and cleavage; modern π-methoxybenzyloxymethyl strategies avoid this degradation while retaining low-racemisation benefits [15] [16].

Table 4. Documented imidazole ring side reactions and mitigation.

| Side reaction | Triggering conditions | Reported incidence | Mitigation | Reference |

|---|---|---|---|---|

| Bis-tert-butyloxycarbonylation | tert-butyloxycarbonyl chloride, anhydrous solvents | 35–40% | Use di-tert-butyl dicarbonate; selective base hydrolysis | 64 |

| N¹-alkylation | Sodium hydride, alkyl halide, –15 to –5 °C | ≥90% desired regio-product | Lower base loading; maintain α-chirality with short contact times | 5 |

| N-acyl transfer to imidazole | Unprotected ring during carbodi-imide activation | 3–5% by HPLC | Trityl or tert-butyloxycarbonyl ring protection | 33 |

| Ring nitration / cleavage | Removal of 2,4-dinitrophenyl with hydrobromic acid | up to 8% degradation | Replace with π-methoxybenzyloxymethyl or tert-butyloxycarbonyl | 42, 54 |